molecular formula C8H12O2 B1587426 1,5-Dimethoxy-1,4-cyclohexadiene CAS No. 37567-78-5

1,5-Dimethoxy-1,4-cyclohexadiene

Cat. No.: B1587426
CAS No.: 37567-78-5
M. Wt: 140.18 g/mol
InChI Key: MDBSJHGNFNKPTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-1,4-cyclohexadiene can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexadiene with methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of methoxy groups to the cyclohexadiene ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of methoxy groups at the 1 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,5-dimethoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSJHGNFNKPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC=C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403078
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37567-78-5
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethoxy-1,4-cyclohexadiene
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Synthesis routes and methods

Procedure details

A solution containing 1,3-dimethoxybenzene (10 g), dry THF (15 mL) and tBuOH (15 mL) was added to distilled ammonia (ca 250 mL). To the reaction mixture was added lithium wire (1.5 g) in small portions, and the deep blue colored solution was stirred for 3 hours. The reaction mixture was decolorized by dropwise addition of methanol. Ammonia was evaporated at room temperature. To the residue, ammonium chloride solution was added, then the product was extracted with hexane (3×120 mL). The combined extracts were washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure gave the title compound as a clear liquid (9.5 g). 1H NMR (CDCl3): δ 2.7–2.9 (m, 4H, 2×CH2), 3.58 (s, 6H, 2×OCH3), 4.66 (t, 2H, olefinic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethoxy-1,4-cyclohexadiene
Reactant of Route 2
1,5-Dimethoxy-1,4-cyclohexadiene
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1,5-Dimethoxy-1,4-cyclohexadiene
Reactant of Route 4
1,5-Dimethoxy-1,4-cyclohexadiene
Reactant of Route 5
1,5-Dimethoxy-1,4-cyclohexadiene
Reactant of Route 6
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Customer
Q & A

Q1: What makes 1,5-Dimethoxy-1,4-cyclohexadiene a useful reagent in organic synthesis?

A1: this compound serves as a versatile reagent due to its ability to act as a cyclohexane-1,3-dione equivalent. [] This means that it can be easily converted to cyclohexane-1,3-dione through hydrolysis in the presence of an acid. [] This property allows for the synthesis of various complex molecules containing the cyclohexane-1,3-dione moiety.

Q2: Can you give an example of how this compound has been used in total synthesis?

A2: Researchers successfully utilized this compound in the first total synthesis of mispyric acid (1), a natural product exhibiting inhibitory activity against DNA polymerase beta. [] This synthesis highlights the utility of the compound in constructing complex natural product frameworks.

Q3: Are there any derivatives of this compound with unique applications in organic chemistry?

A3: Yes, one notable derivative is (2,6-dimethoxy-1-methyl-2,5-cyclohexadien-1-yl)(1,1-dimethylethyl)dimethylsilane. [] This compound acts as a reducing agent in radical chain reductions [] and metal-free radical hydrosilylations. [] It presents a less toxic alternative to tri-n-butylstannane for these reactions, though it exhibits a slower hydrogen donor capability. []

Q4: What are the recommended storage conditions for this compound?

A4: Given its susceptibility to hydrolysis by acids, this compound should be stored under anhydrous conditions. [] Utilizing freshly distilled reagent is recommended for optimal results in chemical reactions. []

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